2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorobenzaldehyde with a suitable boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-boron bond. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Z-3-Chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-propene
- (1Z,2E)-N-[4-(4-Chlorophenyl)-1-piperazinyl]-3-phenyl-2-propen-1-imine
Uniqueness
Compared to similar compounds, 2-[(1Z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct chemical reactivity and stability. This structural feature makes it particularly valuable in cross-coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C15H20BClO2 |
---|---|
Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-[(Z)-2-(2-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-11(12-8-6-7-9-13(12)17)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10- |
InChI Key |
YUVAXHVXLQGLBS-KHPPLWFESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=CC=C2Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.